![molecular formula C17H17FN2O2 B5879981 N-(4-fluorophenyl)-3-(isobutyrylamino)benzamide](/img/structure/B5879981.png)
N-(4-fluorophenyl)-3-(isobutyrylamino)benzamide
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Overview
Description
N-(4-fluorophenyl)-3-(isobutyrylamino)benzamide, commonly known as FiB, is a chemical compound that belongs to the class of benzamide derivatives. It is widely used in scientific research for its unique properties and mechanism of action.
Mechanism of Action
FiB works by binding to the active site of enzymes and receptors, inhibiting their activity. It is known to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and pain. It also inhibits the activity of the GABA(A) receptor, a receptor that plays a crucial role in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
FiB has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, anxiolytic, and sedative effects. It is also known to have antitumor activity, making it a potential candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
One of the major advantages of using FiB in lab experiments is its ability to selectively inhibit the activity of enzymes and receptors, making it a valuable tool for studying their role in various biological processes. However, FiB has certain limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on FiB, including the development of new synthesis methods to improve its solubility and bioavailability, the exploration of its potential as a cancer treatment, and the study of its effects on other enzymes and receptors in the body.
In conclusion, FiB is a valuable tool for scientific research due to its unique properties and mechanism of action. Its ability to selectively inhibit the activity of enzymes and receptors makes it a valuable tool for studying various biological processes, and its potential applications in cancer treatment and other areas make it an exciting area of research for the future.
Synthesis Methods
FiB can be synthesized using various methods, including the reaction of 4-fluoroaniline with isobutyryl chloride, followed by the reaction with 3-aminobenzoic acid. The resulting compound is then purified using column chromatography to obtain pure FiB.
Scientific Research Applications
FiB is used in various scientific research applications, including cancer research, neuroscience, and pharmacology. It is known to inhibit the activity of certain enzymes and receptors, making it a valuable tool for studying the biochemical and physiological effects of these molecules.
properties
IUPAC Name |
N-(4-fluorophenyl)-3-(2-methylpropanoylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c1-11(2)16(21)20-15-5-3-4-12(10-15)17(22)19-14-8-6-13(18)7-9-14/h3-11H,1-2H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIJWNXBAUQKPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-3-[(2-methylpropanoyl)amino]benzamide |
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